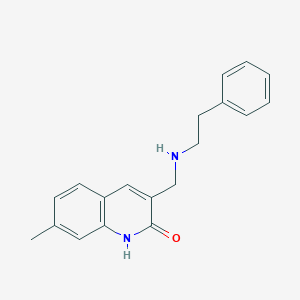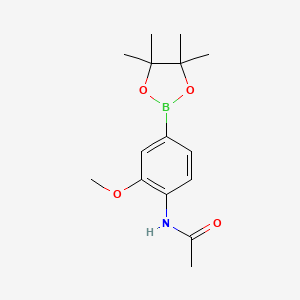![molecular formula C14H17F3N2O2 B3167425 N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 919278-32-3](/img/structure/B3167425.png)
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a trans-4-hydroxycyclohexyl group and a 3-(trifluoromethyl)phenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of trans-4-hydroxycyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)phenyl isocyanate.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and implementation of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(trans-4-oxocyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)aniline.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(trans-4-hydroxycyclohexyl)-N’-phenylurea
- N-(trans-4-hydroxycyclohexyl)-N’-[4-(trifluoromethyl)phenyl]urea
- N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)benzyl]urea
Uniqueness
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group at the meta position of the phenyl ring
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXKIJOEABFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734008 | |
| Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-32-3 | |
| Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B3167344.png)
![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)


![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)





![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)

